

IUPAC nomenclature and synonyms for Tetradecamethylcycloheptasiloxane

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Compound of Interest

Compound Name: Tetradecamethylcycloheptasiloxane

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In-Depth Technical Guide: Tetradecamethylcycloheptasiloxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Tetradecamethylcycloheptasiloxane**, including its IUPAC nomenclature, synonyms, chemical and physical properties, synthesis methodologies, and analytical protocols.

Nomenclature and Synonyms

IUPAC Name: 2,2,4,4,6,6,8,8,10,10,12,12,14,14-tetradecamethyl-1,3,5,7,9,11,13-heptaoxa-2,4,6,8,10,12,14-heptasilacyclotetradecane

Synonyms:

- Cycloheptasiloxane, tetradecamethyl-
- Cyclomethicone 7
- D7
- **Tetradecamethylcycloheptasiloxane**

Chemical and Physical Properties

A summary of the key quantitative data for **Tetradecamethylcycloheptasiloxane** is presented in the table below for easy reference and comparison.

Property	Value	Units
Molecular Formula	C ₁₄ H ₄₂ O ₇ Si ₇	
Molecular Weight	519.08	g/mol
CAS Number	107-50-6	
Appearance	Colorless transparent liquid	
Melting Point	-32	°C
Boiling Point	151	°C at 20 mmHg
Density	0.97	g/cm ³
Refractive Index	1.402 - 1.406	
Vapor Pressure	0.01	mmHg
Solubility	Soluble in benzene and chloroform; Insoluble in water.	

Synthesis Protocols

Tetradecamethylcycloheptasiloxane is primarily synthesized through two main routes: the hydrolysis of dichlorodimethylsilane and the ring-opening polymerization of smaller cyclosiloxanes. While a specific, detailed protocol for the direct synthesis of **Tetradecamethylcycloheptasiloxane** is not readily available in the public domain, the following sections describe the general and established methodologies for producing cyclic siloxanes.

Hydrolysis of Dichlorodimethylsilane

This method involves the controlled hydrolysis of dichlorodimethylsilane, which produces a mixture of cyclic and linear siloxanes. The distribution of these products can be influenced by

reaction conditions.

General Experimental Protocol:

- **Reaction Setup:** A reaction vessel equipped with a stirrer, dropping funnel, condenser, and a means to control temperature is charged with a suitable solvent, such as diethyl ether or toluene.
- **Hydrolysis:** A mixture of dichlorodimethylsilane and water is slowly added to the reaction vessel with vigorous stirring. The reaction is exothermic and generates hydrochloric acid, which can be neutralized by the addition of a base, such as sodium bicarbonate, or removed.
- **Workup:** After the reaction is complete, the organic layer is separated from the aqueous layer.
- **Purification:** The organic layer, containing a mixture of cyclic and linear siloxanes, is washed with water to remove any remaining acid or salts. The solvent is then removed under reduced pressure.
- **Fractional Distillation:** The resulting mixture of siloxanes is separated by fractional distillation under reduced pressure to isolate the desired **Tetradecamethylcycloheptasiloxane (D7)** fraction. The efficiency of the distillation column is crucial for obtaining a pure product.

Ring-Opening Polymerization

This method involves the polymerization of smaller cyclic siloxanes, such as octamethylcyclotetrasiloxane (D4), in the presence of a catalyst to form a mixture of larger rings and linear polymers. The equilibrium can be shifted to favor the formation of specific cyclic species under certain conditions.

General Experimental Protocol:

- **Reaction Setup:** A reaction vessel is charged with the starting cyclic siloxane (e.g., D4) and a catalyst. Common catalysts include strong acids (e.g., sulfuric acid) or bases (e.g., potassium hydroxide).^{[1][2][3]}

- **Polymerization:** The mixture is heated with stirring to initiate the ring-opening polymerization. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon).
- **Equilibration:** The reaction is allowed to proceed until equilibrium is reached, resulting in a mixture of cyclic and linear polysiloxanes of various sizes.
- **Catalyst Neutralization:** The catalyst is neutralized to stop the polymerization. For example, an acidic catalyst can be neutralized with a base, and a basic catalyst with an acid.
- **Purification:** The mixture is then purified by fractional distillation under vacuum to isolate **Tetradecamethylcycloheptasiloxane**.

Analytical Protocols

Accurate characterization of **Tetradecamethylcycloheptasiloxane** is essential for research and quality control. The following sections detail common analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like **Tetradecamethylcycloheptasiloxane**.

Experimental Protocol:

- **Sample Preparation:** Dissolve the sample in a suitable volatile solvent, such as hexane or ethyl acetate. For complex matrices, a liquid-liquid extraction or solid-phase extraction may be necessary to isolate the siloxanes.
- **GC Conditions:**
 - **Column:** A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms), is typically used.[\[4\]](#)
 - **Injector Temperature:** 250 °C.[\[4\]](#)
 - **Carrier Gas:** Helium at a constant flow rate.

- Oven Temperature Program: A temperature gradient is programmed to ensure good separation of the components. A typical program might start at a lower temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 300 °C).
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
 - Scan Range: A mass range appropriate for detecting the characteristic fragment ions of **Tetradecamethylcycloheptasiloxane** is selected (e.g., m/z 50-600).
 - Data Analysis: The resulting mass spectrum is compared with a reference library (e.g., NIST) for identification.[5][6] Quantification is typically performed using a calibration curve generated from standards of known concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of **Tetradecamethylcycloheptasiloxane**. Both ^1H and ^{29}Si NMR are valuable.

Experimental Protocol:

- Sample Preparation: Dissolve the sample in a deuterated solvent, typically chloroform-d (CDCl_3).
- ^1H NMR Spectroscopy:
 - The ^1H NMR spectrum of **Tetradecamethylcycloheptasiloxane** is expected to show a single sharp singlet for the methyl protons attached to the silicon atoms.
- ^{29}Si NMR Spectroscopy:
 - The ^{29}Si NMR spectrum will provide information about the silicon environment. For the cyclic heptamer, a single resonance is expected, indicating that all silicon atoms are chemically equivalent.[7] The chemical shift will be characteristic of the D-type (difunctional) siloxane unit in a cyclic structure.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule.

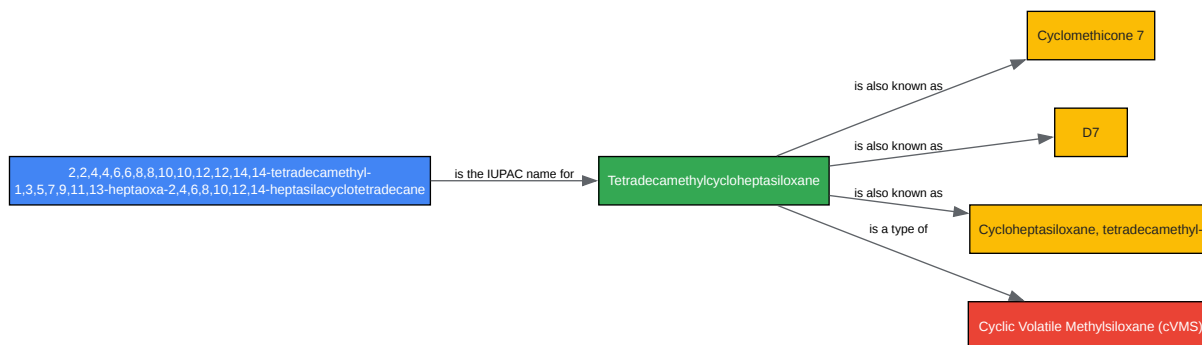
Experimental Protocol:

- **Sample Preparation:** As **Tetradecamethylcycloheptasiloxane** is a liquid, the spectrum can be obtained by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.
- **Data Acquisition:** The spectrum is typically recorded over the range of 4000-400 cm^{-1} .
- **Expected Absorptions:** The IR spectrum of **Tetradecamethylcycloheptasiloxane** is characterized by strong absorptions corresponding to:
 - Si-O-Si stretching: A broad and intense band around 1000-1100 cm^{-1} .
 - Si-CH₃ rocking and bending: Bands in the regions of 1260 cm^{-1} (symmetric deformation) and 780-840 cm^{-1} (rocking).
 - C-H stretching in CH₃ groups: Bands around 2960 cm^{-1} .[\[9\]](#)

Logical Relationships

The following diagram illustrates the relationship between the IUPAC name, common synonyms, and the general class of compounds to which

Tetradecamethylcycloheptasiloxane belongs.



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Caption: Nomenclature and classification of **Tetradecamethylcycloheptasiloxane**.

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